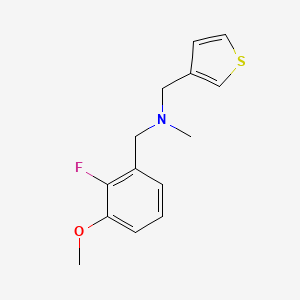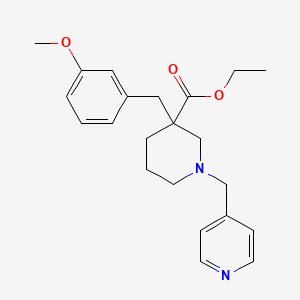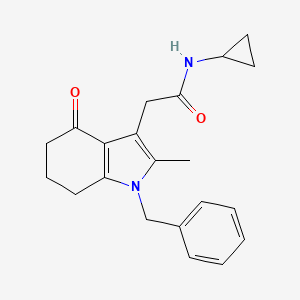![molecular formula C19H24N2O3S B4255553 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane](/img/structure/B4255553.png)
1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane
Übersicht
Beschreibung
1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane, also known as FTDM, is a synthetic compound that belongs to the diazepane family. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane is not fully understood. However, it is believed to exert its effects through multiple pathways. 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. It also modulates the expression of various genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. In addition, 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various diseases. However, 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane also has some limitations. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane. One area of interest is the development of 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane derivatives with improved potency and selectivity. Another area of interest is the study of 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane and its potential off-target effects.
Wissenschaftliche Forschungsanwendungen
1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane has also been studied for its ability to inhibit acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. In addition, 1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[[5-(oxolan-2-yl)thiophen-2-yl]methyl]-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-19(17-5-2-13-24-17)21-9-3-8-20(10-11-21)14-15-6-7-18(25-15)16-4-1-12-23-16/h2,5-7,13,16H,1,3-4,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSHVYVJWQYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(S2)CN3CCCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2,4,6-trimethyl-3-[({2-[(3-methylpyridin-2-yl)amino]ethyl}amino)methyl]phenyl}methanol](/img/structure/B4255471.png)
![7-[2-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4255483.png)
![2-({1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4255486.png)
![4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4255499.png)
![methyl 1-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B4255500.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4255501.png)
![1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-propoxypiperidine](/img/structure/B4255503.png)
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4255520.png)

![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4255535.png)

![5-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4255545.png)

![2-(5-{[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl}-2-furyl)benzonitrile](/img/structure/B4255558.png)